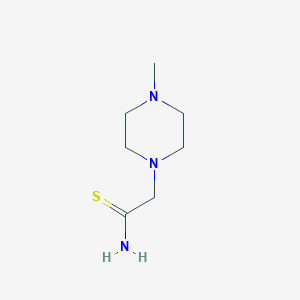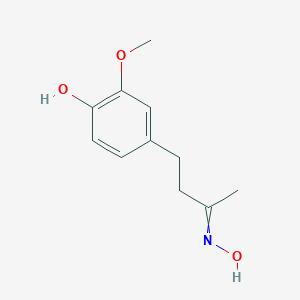
4-(3-Hydroxyiminobutyl)-2-methoxyphenol
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds typically involves reactions of precursor molecules under controlled conditions. For example, derivatives of methoxyphenol have been synthesized through reactions involving o-vanillin and various amines or through Schiff base formation followed by reduction processes (Ajibade & Andrew, 2021).
Aplicaciones Científicas De Investigación
Atmospheric Reactivity and Environmental Impact
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, similar in structure to 4-(3-Hydroxyiminobutyl)-2-methoxyphenol, are emitted from lignin pyrolysis and have been studied for their role as potential tracers for biomass burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation, has gained attention. The predominant degradation pathways involve reactions with OH and NO3 radicals, which also contribute significantly to SOA formation potential. This research identifies knowledge gaps and suggests future studies on experimental simulations and theoretical calculations of methoxyphenols under complex pollution conditions (Liu, Chen, & Chen, 2022).
Health and Biological Implications
Anticancer and Anti-inflammatory Properties
The research on polyphenols, compounds structurally related to 4-(3-Hydroxyiminobutyl)-2-methoxyphenol, has shown their extensive antioxidant, anti-inflammatory, and immunomodulatory properties in chronic conditions, including arthropathies like osteoarthritis, rheumatoid arthritis, and crystal-induced arthritis. Polyphenolic compounds like epigallocatechin gallate, curcumin, and resveratrol have been investigated for their ability to inhibit pro-inflammatory mediators, proteolytic enzymes, and reactive oxygen species production, showing promising results in animal models of these diseases. However, there are no specific dietary recommendations for patients affected by rheumatic diseases based on polyphenol consumption or supplementation, underscoring the need for further research in this area (Oliviero, Scanu, Zamudio-Cuevas, Punzi, & Spinella, 2018).
Mecanismo De Acción
Target of Action
It’s known that oxime radicals, which are structurally similar to this compound, are one of the richest families of stable and persistent organic radicals . They have applications ranging from catalysis of selective oxidation processes and mechanistic studies to production of polymers, energy storage, magnetic materials design, and spectroscopic studies of biological objects .
Mode of Action
It’s known that oxime radicals, which are structurally similar to this compound, can undergo various reactions, including intermolecular oxidation and oxidative c–o coupling
Biochemical Pathways
Oxime radicals, which are structurally similar to this compound, are known to be involved in various oxidative reactions . These reactions can affect multiple biochemical pathways and have downstream effects, but the specifics would depend on the exact nature of the compound and its targets.
Result of Action
It’s known that oxime radicals, which are structurally similar to this compound, can mediate various selective reactions of oxidative cyclization, functionalization, and coupling
Action Environment
It’s known that the crystalline lattices of certain complexes containing similar compounds can be influenced by the presence of different counterions and guest molecules
Propiedades
IUPAC Name |
4-(3-hydroxyiminobutyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(12-14)3-4-9-5-6-10(13)11(7-9)15-2/h5-7,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAQLJBMSIBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342994 | |
| Record name | 4-(3-hydroxyiminobutyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyiminobutyl)-2-methoxyphenol | |
CAS RN |
170467-02-4 | |
| Record name | 4-(3-hydroxyiminobutyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)

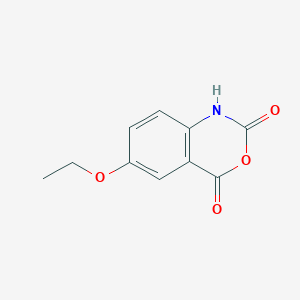

![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)
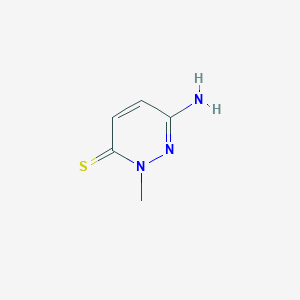
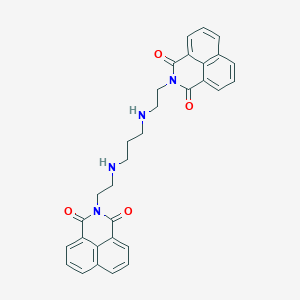

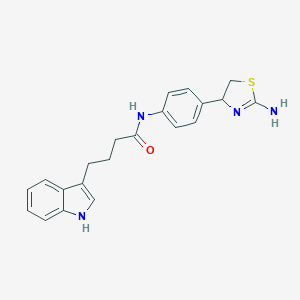
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)

